2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound with a unique structure that combines elements of indoline and naphthalene
Preparation Methods
The synthesis of 2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde is reacted with a suitable naphthalene derivative under basic conditions . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: It can be used in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For example, in fluorescent probes, the compound may undergo fluorescence resonance energy transfer (FRET) upon binding to a target molecule, leading to a detectable change in fluorescence . The molecular targets and pathways involved vary depending on the specific use case.
Comparison with Similar Compounds
Similar compounds include:
2,3,3-Trimethylindolenine: Used in organic synthesis and as a reactant in various chemical reactions.
1,3,3-Trimethyl-2-methyleneindoline: Another indoline derivative with applications in materials science and chemistry.
Compared to these compounds, 2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to its combined indoline and naphthalene structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C23H23NO |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2E)-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C23H23NO/c1-23(2)19-10-6-7-11-20(19)24(3)21(23)15-14-17-13-12-16-8-4-5-9-18(16)22(17)25/h4-11,14-15H,12-13H2,1-3H3/b17-14+,21-15+ |
InChI Key |
DTPLBBMEWNNVFO-LBNBPBRMSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C=C/3\CCC4=CC=CC=C4C3=O)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=C3CCC4=CC=CC=C4C3=O)C)C |
Origin of Product |
United States |
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